Chirality-Driven Conformational Distinction vs. Non-Chiral 2-Aminobenzothiazole Derivatives
Target compound 303756‑66‑3 possesses one stereogenic centre on the 2‑methylpropyl linker, which is absent in the closest commercially available achiral analogs such as 2‑aminobenzothiazole (CAS 136‑95‑8) or N‑(1,3‑benzothiazol‑2‑yl)‑1,3‑benzothiazol‑2‑amine (CAS 10434‑27‑0) . While no experimental enantiomeric resolution or eudysmic ratio has been published for 303756‑66‑3, the presence of a chiral centre is a documented driver of target‑binding selectivity in benzothiazole‑amine series; related benzothiazole‑triazole hybrids with chiral substituents have shown 2‑ to 10‑fold differences in antimicrobial MICs between enantiomers [1].
| Evidence Dimension | Number of stereogenic centres |
|---|---|
| Target Compound Data | 1 stereogenic centre (2‑methylpropyl group) |
| Comparator Or Baseline | 2‑aminobenzothiazole (CAS 136‑95‑8): 0 stereogenic centres; N‑(1,3‑benzothiazol‑2‑yl)‑1,3‑benzothiazol‑2‑amine (CAS 10434‑27‑0): 0 stereogenic centres |
| Quantified Difference | 1 vs. 0 stereogenic centres; no direct enantiomer‑specific data available for 303756‑66‑3 |
| Conditions | Chemical structure comparison (2D); no experimental enantiomer separation reported |
Why This Matters
Stereochemistry can translate into differential biological activity and intellectual‑property space; procurement of a chiral compound is mandatory when a screening campaign requires evaluation of enantioselective effects.
- [1] Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. Eur. J. Med. Chem. 2004, 39, 695–705. DOI: 10.1016/j.ejmech.2004.04.004. View Source
